Ifetroban

説明

This compound has been used in trials studying the treatment of Skin Diseases, Autoimmune Diseases, Pathologic Processes, Scleroderma, Limited, and Scleroderma, Diffuse, among others.

This compound is an orally bioavailable thromboxane (TxA2) and prostaglandin H2 (PGH2) (TP) receptor antagonist, with anti-thrombotic, anti-hypertensive, anti-asthmatic and potential anti-metastatic activities. Upon administration, this compound targets and binds to TxA2 and PGH2 receptors, thereby preventing the activity of both TxA2 and PGH2 and disrupting their downstream signaling pathways. This prevents platelet activation, aggregation and thrombosis. It also prevents vascular constriction and causes vasodilation. In addition, as cancer cells use platelets to metastasize to different parts of the body, this compound can reduce the stickiness of the platelets and prevent metastasis. TxA2 causes vascular contraction and platelet activation.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.

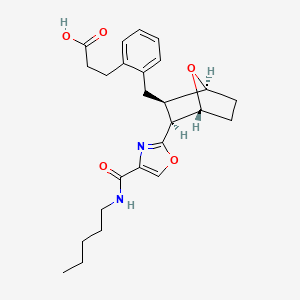

thromboxane receptor antagonist; structure given in first source; a 7-oxabicyclo(2.2.1)heptane derivative

See also: this compound Sodium (active moiety of).

特性

IUPAC Name |

3-[2-[[(1S,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O5/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29)/t18-,20-,21+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPRUNPUJIUXSE-DXKRWKNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCNC(=O)C1=COC(=N1)[C@@H]2[C@H]3CC[C@@H]([C@@H]2CC4=CC=CC=C4CCC(=O)O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869931 | |

| Record name | Ifetroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143443-90-7 | |

| Record name | Ifetroban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143443-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ifetroban [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143443907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ifetroban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12321 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ifetroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IFETROBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E833KT807K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ifetroban and the Thromboxane Receptor Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ifetroban is a potent and selective antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor, a key player in a diverse range of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and the intricate signaling pathways modulated by the thromboxane receptor. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical and clinical data, experimental methodologies, and the underlying molecular interactions. By presenting quantitative data in structured tables and illustrating complex pathways and workflows with detailed diagrams, this guide aims to be an essential resource for those investigating the therapeutic potential of targeting the thromboxane signaling axis.

Introduction to this compound

This compound is an orally bioavailable compound that acts as a competitive antagonist at the thromboxane A2 (TXA2) and prostaglandin H2 (PGH2) receptors, collectively known as TP receptors.[1] By blocking these receptors, this compound effectively inhibits the downstream signaling cascades initiated by their endogenous ligands, primarily TXA2.[1] This antagonism translates into a range of pharmacological effects, including anti-platelet, anti-thrombotic, and anti-vasoconstrictive activities.[1][2] Preclinical and clinical investigations have explored the therapeutic potential of this compound in a variety of conditions, including cardiovascular diseases, respiratory disorders, and, more recently, Duchenne muscular dystrophy (DMD).[1]

The Thromboxane Receptor Signaling Pathway

The thromboxane receptor is a G-protein coupled receptor (GPCR) that, upon activation by agonists like TXA2 or the stable analog U46619, initiates a complex network of intracellular signaling events. These pathways are central to processes such as platelet aggregation, vasoconstriction, and cellular proliferation. The primary signaling cascades are mediated by the coupling of the TP receptor to various G proteins, predominantly Gq and G13.

Caption: Thromboxane Receptor Signaling Pathway.

Gq-Mediated Pathway

Activation of the TP receptor leads to the coupling and activation of the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, are critical events in platelet activation and smooth muscle contraction.

G13-Mediated Pathway

The TP receptor also couples to the G13 alpha subunit. Activated G13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. RhoA activates Rho-associated coiled-coil containing protein kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation. This pathway is a key contributor to the vasoconstrictor effects of TXA2.

Quantitative Data on this compound

A critical aspect of understanding the pharmacological profile of this compound is the quantitative assessment of its binding affinity, in vitro and in vivo efficacy, and pharmacokinetic properties.

Binding Affinity and In Vitro Potency

Table 1: In Vitro and Preclinical Efficacy of this compound

| Parameter | Species/System | Agonist | Effect | Quantitative Data | Reference |

| Platelet Adhesion | Human Platelets + TNBC cells | U46619 | Inhibition of platelet-tumor cell adhesion | ~50% reduction | |

| Vasoconstriction | Isolated coronary arteries (mdx mice) | U-46619 | Reversal of vasoconstriction | Significant reduction | |

| Survival | mdx/utrn double knockout mice | - | Improved survival | 100% (this compound) vs. 60% (Vehicle) | |

| Survival | mdx/mTR double knockout mice | - | Improved survival | 100% (this compound) vs. 43% (Vehicle) | |

| Survival | delta-sarcoglycan knockout mice | - | Improved survival | 100% (this compound) vs. 90% (Vehicle) |

Pharmacokinetics

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. While a comprehensive table of pharmacokinetic parameters for this compound in healthy human volunteers is not publicly available, clinical trial data provide some insights.

Table 2: Clinical Trial Data for this compound in Duchenne Muscular Dystrophy (FIGHT DMD Trial)

| Parameter | Placebo (n=11) | Low-Dose this compound (100 mg/day, n=12) | High-Dose this compound (300 mg/day, n=18) | Natural History Cohort (n=24) | Reference |

| Change in LVEF from Baseline | -1.5% (±3.3) | - | +1.8% (±5.4) | -3.6% (±4.1) |

LVEF: Left Ventricular Ejection Fraction

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and the thromboxane receptor signaling pathway.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by a TP receptor agonist.

Caption: Workflow for Platelet Aggregation Assay.

Methodology:

-

Blood Collection: Draw venous blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate.

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (obtained by re-centrifuging the remaining blood at a higher speed).

-

Incubation: Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C in an aggregometer cuvette with stirring.

-

Aggregation Induction: Initiate platelet aggregation by adding a fixed concentration of a TP receptor agonist, such as U46619.

-

Data Acquisition: Monitor the change in light transmittance through the PRP suspension for a set period (e.g., 5-10 minutes). As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

-

Data Analysis: Determine the maximum aggregation percentage for each concentration of this compound. Calculate the percentage inhibition relative to the vehicle control and plot a concentration-response curve to determine the IC50 value.

Western Blotting for Signaling Proteins

This technique is used to detect and quantify the levels of specific proteins involved in the thromboxane signaling pathway, such as phosphorylated forms of downstream kinases.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., platelets, smooth muscle cells) and treat them with a TP receptor agonist in the presence or absence of this compound for various time points.

-

Cell Lysis: Lyse the cells in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-PKC).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on X-ray film or with a digital imager.

-

Analysis: Quantify the band intensities to determine the relative protein levels.

Intracellular Calcium Mobilization Assay

This assay measures changes in the concentration of free intracellular calcium ([Ca²⁺]i) following receptor activation.

Methodology:

-

Cell Loading: Load cultured cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometric imaging plate reader or a fluorescence microscope.

-

Compound Addition: Add this compound or vehicle control to the cells.

-

Agonist Stimulation: Stimulate the cells with a TP receptor agonist.

-

Fluorescence Monitoring: Continuously monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: Quantify the change in fluorescence intensity to determine the extent of calcium mobilization. The inhibitory effect of this compound can be assessed by comparing the response in its presence to the control.

RhoA Activation Assay

This assay specifically measures the amount of active, GTP-bound RhoA in a cell lysate.

Caption: Workflow for RhoA Activation Assay.

Methodology:

-

Cell Treatment and Lysis: Treat cells as described for Western blotting and lyse them in a specific buffer that preserves the GTP-bound state of RhoA.

-

Affinity Precipitation (Pull-down): Incubate the cell lysates with beads coupled to a protein that specifically binds to the active (GTP-bound) form of RhoA, such as the Rho-binding domain (RBD) of Rhotekin.

-

Washing: Wash the beads to remove unbound proteins.

-

Elution and Detection: Elute the bound proteins from the beads and analyze the amount of RhoA by Western blotting using an anti-RhoA antibody. An increase in the amount of pulled-down RhoA indicates its activation.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the thromboxane receptor. Its ability to block the diverse signaling pathways downstream of TP receptor activation underscores its therapeutic potential in a range of diseases characterized by excessive platelet activation, vasoconstriction, and inflammation. The data summarized in this guide, from preclinical models to clinical trials, provide a strong rationale for the continued investigation of this compound. The detailed experimental protocols offered herein serve as a valuable resource for researchers aiming to further elucidate the role of the thromboxane signaling pathway in health and disease and to explore the full therapeutic utility of TP receptor antagonism. As our understanding of the intricate roles of thromboxane signaling continues to evolve, this compound remains a critical tool and a promising therapeutic candidate.

References

Ifetroban for Duchenne Muscular Dystrophy Cardiomyopathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by progressive muscle degeneration. Cardiomyopathy is a leading cause of mortality in patients with DMD, creating a critical unmet medical need for targeted cardiac therapies.[1][2] Ifetroban, a potent and selective thromboxane-prostanoid receptor (TPr) antagonist, has emerged as a promising therapeutic candidate to mitigate the cardiac complications associated with DMD.[3] This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the development of this compound for DMD-associated cardiomyopathy, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action and Preclinical Evidence

This compound exerts its therapeutic effect by blocking the thromboxane-prostanoid receptor (TPr), which is implicated in pathways leading to inflammation, fibrosis, and vasoconstriction. Activation of TPr in cardiomyocytes increases intracellular calcium transients, which can contribute to arrhythmias and pro-fibrotic signaling. Preclinical studies in various mouse models of muscular dystrophy have demonstrated the potential of this compound to ameliorate the cardiac phenotype.

Preclinical Studies Data Summary

| Mouse Model | Treatment | Key Findings | Reference |

| mdx/utrn double knockout (DKO) | This compound (25 mg/kg/day in drinking water) from 3 to 10 weeks of age | - Improved survival to 100% (vs. 60% in vehicle-treated) - Increased stroke volume and cardiac index | |

| 2nd gen mdx/mTR double knockout | This compound (25 mg/kg/day in drinking water) for 6 months | - Improved 6-month survival to 100% (vs. 43% in vehicle-treated) - Increased 3-month cardiac index (primarily due to increased stroke volume) | |

| delta-sarcoglycan (dSG) knockout | This compound (25 mg/kg/day in drinking water) for 6 months | - Improved survival to 100% (vs. 90% in vehicle-treated) - Normalized ejection fraction and fractional shortening - Reduced cardiac fibrosis - Normalized cardiac expression of claudin-5 and neuronal nitric oxide synthase proteins | |

| Young mdx mice | This compound | - Reversed enhanced coronary arterial vasoconstriction in response to TPr activation |

Thromboxane-Prostanoid Receptor (TPr) Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the thromboxane-prostanoid receptor and the point of intervention for this compound.

Clinical Development: The FIGHT DMD Trial

The promising preclinical results led to the initiation of the FIGHT DMD trial, a Phase 2 clinical study to evaluate the efficacy and safety of this compound in patients with DMD-associated cardiomyopathy.

FIGHT DMD Trial: Study Design and Key Parameters

| Parameter | Description |

| Clinical Trial Identifier | NCT03340675 |

| Study Design | Randomized, double-blind, placebo-controlled, multicenter |

| Duration | 12 months |

| Primary Endpoint | Change in Left Ventricular Ejection Fraction (LVEF) |

| Patient Population | 41 male patients with Duchenne muscular dystrophy, aged 7 years and older |

| Treatment Arms | - Placebo (n=11) - this compound Low Dose (100 mg or 150 mg daily) (n=12) - this compound High Dose (300 mg daily) (n=18) |

| Additional Cohort | Matched natural history cohort (n=24) |

FIGHT DMD Trial: Efficacy Results

| Group | Baseline LVEF (Mean ± SD) | 12-Month Change in LVEF (Mean ± SD) | Overall Improvement vs. Placebo | Overall Improvement vs. Natural History |

| This compound High Dose (300 mg) | Not Reported | +1.8% (±5.4) | 3.3% | 5.4% |

| Placebo | Not Reported | -1.5% (±3.3) | - | - |

| Natural History Controls | Not Reported | -3.6% (±4.1) | - | - |

Data presented at the 2025 Muscular Dystrophy Association (MDA) Clinical & Scientific Conference.

FIGHT DMD Clinical Trial Workflow

The following diagram outlines the workflow of the FIGHT DMD clinical trial.

References

Preclinical Profile of Ifetroban: A Thromboxane Receptor Antagonist for Heart Failure

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Heart failure remains a significant global health challenge, necessitating the exploration of novel therapeutic avenues. One such promising target is the thromboxane-prostanoid receptor (TPr), a G protein-coupled receptor implicated in a range of pathophysiological processes in the cardiovascular system, including inflammation, vasoconstriction, and fibrosis.[1] Ifetroban is a potent and selective antagonist of the TPr.[2] This technical guide provides a comprehensive overview of the preclinical studies of this compound in the context of heart failure, with a particular focus on the cardiomyopathy associated with Duchenne Muscular Dystrophy (DMD), a condition characterized by progressive cardiac dysfunction.[3][4][5] The data presented herein summarizes the key findings related to this compound's efficacy in animal models, details the experimental protocols utilized in these seminal studies, and elucidates the underlying signaling pathways through which this compound exerts its cardioprotective effects.

Core Efficacy Data in Preclinical Models of Heart Failure

Preclinical investigations have consistently demonstrated the therapeutic potential of this compound in mitigating the progression of heart failure in various mouse models of muscular dystrophy, which present with a severe cardiomyopathy phenotype. These studies have reported significant improvements in survival, cardiac function, and a reduction in adverse cardiac remodeling.

Survival and Cardiac Function

Oral administration of this compound has been shown to dramatically improve survival rates in multiple, genetically distinct mouse models of muscular dystrophy-associated cardiomyopathy. Concurrently, this compound treatment led to significant enhancements in cardiac function as measured by echocardiography. Key parameters such as cardiac output, ejection fraction, and fractional shortening were notably improved in treated animals compared to their untreated counterparts.

Table 1: Survival Rates in Mouse Models of Muscular Dystrophy with this compound Treatment

| Animal Model | Treatment Group | Survival Rate (%) | Study Duration |

| mdx/utrn double knockout | Vehicle | 60 | 10 weeks |

| This compound | 100 | 10 weeks | |

| mdx/mTR double knockout | Vehicle | 43 | 6 months |

| This compound | 100 | 6 months | |

| delta-sarcoglycan knockout | Vehicle | 90 | 6 months |

| This compound | 100 | 6 months | |

| Data sourced from West et al., 2019. |

Table 2: Echocardiographic Parameters in Mouse Models of Muscular Dystrophy with this compound Treatment

| Animal Model | Treatment Group | Cardiac Output (mL/min) | Ejection Fraction (%) | Fractional Shortening (%) |

| mdx/utrn double knockout | Vehicle | 12.5 ± 1.1 | - | - |

| This compound | 16.8 ± 1.2 | - | - | |

| mdx/mTR double knockout | Vehicle | 10.9 ± 0.9 | - | - |

| This compound | 14.7 ± 1.0 | - | - | |

| delta-sarcoglycan knockout | Vehicle | - | 45.2 ± 3.1 | 22.1 ± 1.9 |

| This compound | - | 60.1 ± 2.5 | 32.4 ± 1.7 | |

| Statistically significant difference compared to the vehicle group. Data presented as mean ± SEM. Sourced from West et al., 2019. |

Attenuation of Cardiac Fibrosis

A hallmark of pathological cardiac remodeling in heart failure is the excessive deposition of extracellular matrix proteins, leading to fibrosis. Preclinical studies have demonstrated that this compound treatment significantly reduces cardiac fibrosis in mouse models of muscular dystrophy-associated cardiomyopathy. This anti-fibrotic effect is a key component of this compound's mechanism of action and contributes to the observed improvements in cardiac function. Furthermore, this compound has been shown to normalize the cardiac expression of multiple signature genes associated with Duchenne Muscular Dystrophy.

Experimental Protocols

The preclinical efficacy of this compound has been established through a series of well-defined experiments. The following sections detail the methodologies employed in these pivotal studies.

Animal Models

The primary models used to investigate this compound's effects on cardiomyopathy were three distinct mouse strains that recapitulate the cardiac phenotype of muscular dystrophy:

-

mdx/utrn double knockout mice: A model of severe Duchenne Muscular Dystrophy.

-

mdx/mTR double knockout mice: A second-generation model of Duchenne Muscular Dystrophy with shortened telomeres.

-

delta-sarcoglycan knockout mice: A model for limb-girdle muscular dystrophy.

Drug Administration

In these studies, this compound was administered orally via the drinking water at a dose of 25 mg/kg per day. Treatment was initiated at the time of weaning and continued for the duration of the study, which was either 10 weeks or 6 months depending on the animal model.

Assessment of Cardiac Function

Cardiac function was assessed non-invasively using high-resolution echocardiography. Standardized protocols were employed to obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles. From these images, key parameters of cardiac function, including left ventricular internal dimension in diastole (LVIDd) and systole (LVIDs), were measured. These measurements were then used to calculate ejection fraction (EF) and fractional shortening (FS) as indices of systolic function. Cardiac output was also determined from these measurements.

Quantification of Cardiac Fibrosis

The extent of cardiac fibrosis was determined through histological analysis of heart tissue sections. The most commonly employed method was Picrosirius red staining, which specifically stains collagen fibers. Stained sections were then imaged, and the fibrotic area was quantified using image analysis software. The percentage of the total myocardial area occupied by fibrosis was calculated to provide a quantitative measure of the anti-fibrotic effect of this compound.

Signaling Pathways and Mechanism of Action

This compound's cardioprotective effects are mediated through its antagonism of the thromboxane-prostanoid receptor (TPr). In the context of heart failure, particularly in conditions associated with oxidative stress like DMD, there is an increased production of TPr ligands, most notably thromboxane A2 (TXA2) and F2-isoprostanes. F2-isoprostanes are products of free radical-catalyzed peroxidation of arachidonic acid and are considered reliable markers of oxidative stress.

Activation of the TPr, which is coupled to the Gq alpha subunit of heterotrimeric G proteins, initiates a downstream signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of calcium into the cytoplasm. This elevation in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, contributes to pathological cardiac remodeling, including cardiomyocyte death and the activation of pro-fibrotic signaling pathways.

This compound acts by competitively binding to the TPr, thereby preventing its activation by endogenous ligands. This blockade of the initial step in the signaling cascade effectively inhibits the downstream pathological effects, leading to a reduction in cardiac fibrosis, improved cardiomyocyte survival, and ultimately, the preservation of cardiac function.

Caption: this compound's mechanism of action in heart failure.

Caption: Experimental workflow for preclinical studies of this compound.

Conclusion

The preclinical data for this compound provide a strong rationale for its development as a therapeutic agent for heart failure, particularly in the context of diseases with a significant inflammatory and oxidative stress component like Duchenne Muscular Dystrophy. The consistent findings of improved survival, enhanced cardiac function, and reduced cardiac fibrosis across multiple animal models underscore the potential of TPr antagonism as a viable strategy for treating cardiomyopathy. The detailed experimental protocols and the elucidation of the underlying signaling pathways provide a solid foundation for the ongoing clinical investigation of this compound and for the future development of drugs targeting this pathway.

References

- 1. Thromboxane and the thromboxane receptor in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. Antagonism of the Thromboxane‐Prostanoid Receptor as a Potential Therapy for Cardiomyopathy of Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antagonism of the Thromboxane-Prostanoid Receptor as a Potential Therapy for Cardiomyopathy of Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ifetroban's Effect on Platelet Aggregation and Thrombosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifetroban is a potent and selective antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor.[1] By blocking this key receptor, this compound interferes with the signaling pathways that lead to platelet activation, aggregation, and thrombosis. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to the study of this compound's effects on platelet function and thrombosis.

Mechanism of Action: Thromboxane A2 Receptor Antagonism

Thromboxane A2 (TXA2) is a lipid mediator derived from arachidonic acid that plays a critical role in hemostasis and thrombosis.[2] Produced by activated platelets, TXA2 binds to TP receptors on the surface of platelets and vascular smooth muscle cells. This binding initiates a signaling cascade that results in platelet shape change, degranulation, and aggregation, as well as vasoconstriction.[3]

This compound acts as a competitive antagonist at the TP receptor, preventing the binding of TXA2 and its precursors, such as prostaglandin H2 (PGH2).[1] This blockade disrupts the downstream signaling events, thereby inhibiting platelet activation and aggregation and promoting vasodilation.

Signaling Pathway of Thromboxane A2 Receptor and Inhibition by this compound

Figure 1. Thromboxane A2 signaling pathway and the inhibitory action of this compound.

Quantitative Data on the Effects of this compound

The efficacy of this compound in inhibiting platelet aggregation and thrombosis has been quantified in various preclinical and clinical studies.

In Vitro Inhibition of Platelet Aggregation

While specific IC50 values for this compound against a wide range of agonists in human platelets are not extensively published, studies on thromboxane receptor antagonists provide a framework for its potency. For instance, other selective TP receptor antagonists have demonstrated IC50 values in the nanomolar to low micromolar range for inhibiting U46619-induced platelet aggregation.[4]

| Agonist | Species | Preparation | IC50 (approx.) | Reference |

| U46619 | Human | Platelet-Rich Plasma | Not specified for this compound; other TP antagonists range from nM to low µM | |

| U46619 | Canine | Platelet-Rich Plasma | Not specified for this compound; other TP antagonists range from nM to low µM |

Note: U46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and acts as a potent thromboxane A2 receptor agonist.

In Vivo Antithrombotic Efficacy in Animal Models

This compound has demonstrated significant antithrombotic effects in various animal models.

| Animal Model | this compound Dose/Regimen | Key Findings | Reference | |---|---|---|---|---| | Ferret (Folts Model of Coronary Thrombosis) | 0.03 mg/kg (threshold dose) | Antagonized 92% of ferret platelet TP receptors and inhibited thrombotic cyclic flow reductions. | | | Ferret (Myocardial Ischemia/Reperfusion) | 0.03, 0.1, and 0.3 mg/kg/h (infusion) | Reduced myocardial infarct size by 8%, 43%, and 56%, respectively. | | | Mouse (Duchenne Muscular Dystrophy Models) | Oral administration in drinking water | Improved survival and cardiac function. | |

Clinical Trial Data

Clinical trials have primarily focused on this compound's effects in conditions with underlying inflammatory and fibrotic processes, such as Duchenne muscular dystrophy (DMD).

| Clinical Trial (Identifier) | Indication | This compound Dose | Key Findings | Reference |

| FIGHT DMD (NCT03340675) | Duchenne Muscular Dystrophy | 100 mg and 300 mg daily | High-dose this compound resulted in a 1.8% increase in Left Ventricular Ejection Fraction (LVEF) compared to a 1.5% decline in the placebo group over 12 months. |

Experimental Protocols

Light Transmission Aggregometry (LTA) for Platelet Aggregation

LTA is the gold standard for in vitro assessment of platelet function.

Objective: To quantify the inhibitory effect of this compound on agonist-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

Freshly drawn human whole blood collected in 3.2% sodium citrate.

-

Platelet agonists: Adenosine diphosphate (ADP), collagen, arachidonic acid, and U46619.

-

This compound dissolved in an appropriate vehicle (e.g., saline or DMSO).

-

Light transmission aggregometer.

-

Centrifuge.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.

-

Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

-

Assay Performance:

-

Pipette PRP into aggregometer cuvettes with a stir bar and allow to equilibrate to 37°C.

-

Add the vehicle control or varying concentrations of this compound to the PRP and incubate for a specified time (e.g., 2-5 minutes).

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a platelet agonist to initiate aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Determine the maximum percentage of platelet aggregation for each condition.

-

Calculate the IC50 value for this compound for each agonist by plotting the percentage inhibition of aggregation against the log concentration of this compound.

-

Folts Model of Coronary Artery Thrombosis

The Folts model is a widely used in vivo model to study arterial thrombosis.

Objective: To evaluate the antithrombotic efficacy of this compound in preventing cyclic flow reductions (CFRs) in a stenosed and damaged coronary artery.

Animal Model: Canine (e.g., mongrel dogs of either sex).

Procedure:

-

Surgical Preparation:

-

Anesthetize the animal and maintain ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Isolate a segment of the left anterior descending or circumflex coronary artery.

-

Place an electromagnetic or Doppler flow probe on the artery to monitor blood flow.

-

-

Induction of Thrombosis:

-

Distal to the flow probe, induce endothelial injury by gently clamping the artery multiple times with a surgical clamp.

-

Create a critical stenosis by placing a plastic constrictor around the injured segment of the artery.

-

-

Experimental Protocol:

-

Monitor coronary blood flow for the development of CFRs, which indicate the formation and dislodgement of platelet-rich thrombi.

-

Once stable CFRs are established, administer a bolus or infusion of this compound or vehicle control intravenously.

-

Continue to monitor coronary blood flow to assess the effect of this compound on the frequency and severity of CFRs.

-

-

Data Analysis:

-

Quantify the frequency and magnitude of CFRs before and after the administration of this compound.

-

Determine the dose of this compound required to abolish or significantly reduce CFRs.

-

Flow Cytometry for Platelet P-Selectin (CD62P) Expression

Flow cytometry is used to measure the expression of activation markers on the platelet surface.

Objective: To determine the effect of this compound on agonist-induced P-selectin expression on platelets.

Materials:

-

Freshly drawn human whole blood collected in an appropriate anticoagulant (e.g., acid-citrate-dextrose).

-

Platelet agonists (e.g., ADP, thrombin receptor-activating peptide [TRAP]).

-

This compound.

-

Fluorescently labeled monoclonal antibodies against P-selectin (CD62P) and a platelet-specific marker (e.g., CD41 or CD61).

-

Fixative solution (e.g., 1% paraformaldehyde).

-

Flow cytometer.

Procedure:

-

Platelet Stimulation and Staining:

-

Dilute whole blood with a buffered saline solution.

-

Add vehicle or varying concentrations of this compound and incubate.

-

Add a platelet agonist to stimulate the platelets.

-

Add the fluorescently labeled antibodies and incubate in the dark at room temperature.

-

-

Fixation and Analysis:

-

Stop the reaction by adding a fixative solution.

-

Analyze the samples on a flow cytometer.

-

Gate on the platelet population based on their forward and side scatter characteristics and expression of a platelet-specific marker.

-

Quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity.

-

-

Data Analysis:

-

Compare the levels of P-selectin expression in this compound-treated samples to the vehicle control.

-

Experimental Workflows

In Vitro Evaluation of this compound

Figure 2. Workflow for in vitro evaluation of this compound using light transmission aggregometry.

In Vivo Evaluation of this compound

Figure 3. Workflow for in vivo evaluation of this compound using the Folts model of thrombosis.

Conclusion

This compound is a well-characterized thromboxane receptor antagonist with potent antiplatelet and antithrombotic effects. Its mechanism of action is centered on the competitive inhibition of the TP receptor, leading to the disruption of TXA2-mediated signaling pathways. Preclinical and clinical data support its efficacy in settings where platelet activation and thrombosis play a significant pathological role. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other TP receptor antagonists in the context of cardiovascular and other diseases.

References

- 1. Flow cytometric measurement of CD62P (P-selectin) expression on platelets: a multicenter optimization and standardization effort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of escalating doses of tirofiban on platelet aggregation and major receptor expression in diabetic patients: hitting the TARGET in the TENACITY trial? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antithrombotic actions of argatroban in rat models of venous, 'mixed' and arterial thrombosis, and its effects on the tail transection bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonism of U46619-induced aggregation of human and canine platelets by four TXA2 receptor antagonists [pubmed.ncbi.nlm.nih.gov]

The Role of Ifetroban in Attenuating Inflammatory Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a key driver in the pathophysiology of numerous diseases, contributing to tissue damage and organ dysfunction. A pivotal mediator in the inflammatory cascade is Thromboxane A2 (TXA2), which exerts its pro-inflammatory effects through the Thromboxane A2 receptor (TP receptor). Ifetroban, a potent and selective TP receptor antagonist, has emerged as a promising therapeutic agent for mitigating inflammation and its downstream consequences, particularly in the context of cardiovascular diseases such as Duchenne muscular dystrophy (DMD)-associated cardiomyopathy. This technical guide provides an in-depth overview of this compound's mechanism of action, its role in reducing inflammation, and detailed experimental protocols for investigating its effects.

Introduction: The Thromboxane Pathway in Inflammation

The arachidonic acid cascade produces a variety of lipid mediators, including prostanoids, which play a crucial role in inflammation. One such prostanoid, Thromboxane A2 (TXA2), is synthesized by activated platelets and other cells and is a potent vasoconstrictor and promoter of platelet aggregation.[1] Beyond its role in hemostasis, TXA2 is a significant pro-inflammatory molecule.[2] It mediates its effects by binding to the G-protein coupled TP receptor, which is expressed on a variety of cell types, including platelets, vascular smooth muscle cells, macrophages, and monocytes.[3][4] Activation of the TP receptor triggers a cascade of intracellular signaling events that contribute to the inflammatory response.

This compound is an orally bioavailable and selective antagonist of the TP receptor.[5] By blocking the binding of TXA2 and other ligands to the TP receptor, this compound effectively inhibits downstream signaling pathways that drive inflammation and fibrosis. This has positioned this compound as a therapeutic candidate for conditions where chronic inflammation and fibrosis are key pathological features.

Mechanism of Action: Inhibition of Pro-Inflammatory Signaling

This compound's anti-inflammatory effects stem from its direct inhibition of the TP receptor. This blockade disrupts the downstream signaling cascades that are activated by TXA2 and other TP receptor agonists. Key among these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammatory gene expression.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the immune and inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Studies have shown that antagonism of the TP receptor can suppress the activation of the NF-κB pathway. By preventing the initial signaling cascade triggered by TXA2, this compound is hypothesized to inhibit the phosphorylation and degradation of IκB, thereby preventing NF-κB nuclear translocation and the subsequent expression of inflammatory genes.

Attenuation of the MAPK Signaling Pathway

The MAPK signaling pathways are a series of protein kinase cascades that play a central role in cellular proliferation, differentiation, and stress responses, including inflammation. Key MAPK pathways involved in inflammation include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Activation of these pathways by pro-inflammatory stimuli leads to the phosphorylation and activation of downstream transcription factors, which in turn regulate the expression of inflammatory mediators.

Antagonism of the TP receptor has been shown to inhibit the activation of MAPK pathways. By blocking the initial signal from the TP receptor, this compound can prevent the phosphorylation and activation of key kinases in the MAPK cascades, such as ERK, JNK, and p38. This leads to a reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators.

References

Ifetroban: A Novel Thromboxane Receptor Antagonist for the Treatment of Pulmonary Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease with a poor prognosis and limited therapeutic options. Recent preclinical research has identified a promising new therapeutic target: the thromboxane-prostanoid receptor (TBXA2R). Ifetroban, a potent and selective TBXA2R antagonist, has demonstrated significant anti-fibrotic effects in multiple preclinical models of pulmonary fibrosis. This technical guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and ongoing clinical development of this compound as a potential treatment for pulmonary fibrosis. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this area.

Introduction to this compound and its Target

This compound is a small molecule antagonist of the thromboxane A2 receptor (TBXA2R), also known as the prostanoid TP receptor.[1] The TBXA2R is a G protein-coupled receptor that is classically activated by thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction.[1] However, recent studies have revealed a critical role for TBXA2R in the pathogenesis of pulmonary fibrosis, independent of its traditional functions.[2][3]

In the context of lung fibrosis, TBXA2R expression is significantly upregulated in fibroblasts within fibrotic regions of the lungs in both IPF patients and in animal models of the disease.[2] The activation of this receptor in fibroblasts is not primarily driven by thromboxane A2, but rather by F2-isoprostanes, which are products of lipid peroxidation generated during oxidative stress—a key feature of fibrotic lung disease. This discovery has positioned TBXA2R as a novel and attractive therapeutic target for pulmonary fibrosis.

Mechanism of Action: How this compound Combats Pulmonary Fibrosis

This compound exerts its anti-fibrotic effects by competitively blocking the binding of F2-isoprostanes to the TBXA2R on lung fibroblasts. This blockade disrupts a cascade of downstream signaling events that are crucial for the initiation and progression of fibrosis. The key signaling pathways modulated by this compound are the Transforming Growth Factor-β (TGF-β) and Rho/ROCK pathways.

Modulation of the TGF-β Signaling Pathway

The TGF-β pathway is a central driver of fibrosis. Activation of TBXA2R by F2-isoprostanes potentiates TGF-β signaling in fibroblasts, leading to their differentiation into myofibroblasts, the primary cell type responsible for excessive extracellular matrix (ECM) deposition. This compound, by inhibiting TBXA2R, attenuates this potentiation of TGF-β signaling. This leads to a reduction in the phosphorylation of Smad2/3, key downstream effectors of the TGF-β pathway, and a subsequent decrease in the expression of profibrotic genes.

Inhibition of the Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway is another critical mediator of fibroblast activation and matrix production. TBXA2R activation is known to couple to Gα12/13, leading to the activation of RhoA and its downstream effector, ROCK. This pathway is implicated in myofibroblast contraction and the production of ECM components. By blocking TBXA2R, this compound is believed to inhibit the Rho/ROCK pathway, further contributing to its anti-fibrotic effects.

A diagram illustrating the proposed mechanism of action of this compound is provided below.

Preclinical Evidence for this compound in Pulmonary Fibrosis

The anti-fibrotic potential of this compound has been demonstrated in several well-established preclinical models of pulmonary fibrosis. The pivotal study by Suzuki et al. (2022) in the American Journal of Respiratory and Critical Care Medicine provides compelling evidence for its efficacy.

Bleomycin-Induced Pulmonary Fibrosis Model

The bleomycin-induced lung fibrosis model is the most widely used animal model for studying IPF. In this model, intratracheal administration of bleomycin induces lung injury and subsequent fibrosis that mimics many features of the human disease.

-

Experimental Protocol:

-

Animals: C57BL/6 mice are typically used due to their susceptibility to bleomycin-induced fibrosis.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (dose ranging from 1 to 4 mg/kg) is administered to anesthetized mice.

-

This compound Treatment: this compound is administered orally, typically starting after the initial inflammatory phase (e.g., day 7 post-bleomycin) to assess its therapeutic effect on established fibrosis. A common dosage used in preclinical studies is 25 mg/kg/day dissolved in the drinking water.

-

Assessment of Fibrosis: Lungs are harvested at a specified time point (e.g., day 21 or 28) for analysis.

-

A diagram of the experimental workflow for the bleomycin-induced pulmonary fibrosis model is shown below.

-

Quantitative Data: Studies have shown that this compound treatment significantly reduces lung fibrosis in the bleomycin model, as measured by various endpoints.

| Endpoint | Control (Bleomycin + Vehicle) | This compound-Treated (Bleomycin + this compound) | % Reduction | Reference |

| Hydroxyproline Content (µ g/lung ) | ~200-260 | Significant reduction | Data not explicitly quantified in abstract | |

| Ashcroft Score | ~3-4 | Significant reduction | Data not explicitly quantified in abstract | |

| α-SMA Expression (IHC) | Markedly increased | Significantly reduced | Data not explicitly quantified in abstract | |

| Collagen Gene Expression (qPCR) | Significantly upregulated | Markedly attenuated | Data not explicitly quantified in abstract |

Other Preclinical Models

This compound has also shown efficacy in other preclinical models of pulmonary fibrosis, demonstrating its broad anti-fibrotic potential.

-

Hermansky-Pudlak Syndrome (HPS) Mouse Model: HPS is a genetic disorder that can lead to pulmonary fibrosis. This compound treatment was shown to be protective in a mouse model of HPS.

-

Radiation-Induced Fibrosis Model: Thoracic radiation for cancer treatment can cause radiation-induced lung injury and fibrosis. This compound was also effective in mitigating fibrosis in this model.

In Vitro Studies with Lung Fibroblasts

In vitro studies using primary human lung fibroblasts from IPF patients have further elucidated the mechanism of action of this compound.

-

Experimental Protocol:

-

Cell Culture: Primary human lung fibroblasts are cultured in standard media.

-

Treatment: Cells are treated with F2-isoprostanes to induce a profibrotic phenotype, in the presence or absence of this compound. A typical concentration of this compound used in these studies is 300 nM.

-

Analysis: The effects on fibroblast proliferation, migration, activation (α-SMA expression), and collagen production are assessed.

-

-

Quantitative Data: this compound treatment significantly inhibited F2-isoprostane-induced profibrotic responses in human lung fibroblasts.

| Endpoint | F2-Isoprostane | F2-Isoprostane + this compound | % Inhibition | Reference |

| Fibroblast Proliferation | Increased | Significantly reduced | Data not explicitly quantified in abstract | |

| Fibroblast Migration | Increased | Significantly reduced | Data not explicitly quantified in abstract | |

| α-SMA Expression (Western Blot) | Increased | Markedly reduced | Data not explicitly quantified in abstract | |

| Collagen Production (Western Blot) | Increased | Markedly reduced | Data not explicitly quantified in abstract | |

| p-Smad2/3 Levels (Western Blot) | Increased | Reduced | Data not explicitly quantified in abstract | |

| p-Akt Levels (Western Blot) | Increased | Reduced | Data not explicitly quantified in abstract |

Detailed Experimental Methodologies

For researchers aiming to replicate or build upon the existing preclinical work, the following are detailed protocols for key experiments.

Western Blotting

-

Purpose: To quantify the expression of profibrotic proteins such as α-SMA, collagen, and phosphorylated signaling proteins (p-Smad2/3, p-Akt).

-

Protocol:

-

Protein Extraction: Lung tissue or cultured fibroblasts are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

Gel Electrophoresis: Equal amounts of protein (20-40 µg) are separated on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with the primary antibody diluted in blocking buffer. Recommended dilutions for key antibodies are:

-

α-SMA: 1:1000

-

Collagen I: 1:1000

-

p-Smad2/3: 1:1000

-

Total Smad2/3: 1:1000

-

p-Akt: 1:1000

-

Total Akt: 1:1000

-

GAPDH (loading control): 1:5000

-

-

Washing: The membrane is washed three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted 1:5000 in blocking buffer.

-

Washing: The membrane is washed three times for 10 minutes each with TBST.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.

-

Quantitative PCR (qPCR)

-

Purpose: To measure the mRNA expression levels of profibrotic genes such as collagen and fibronectin.

-

Protocol:

-

RNA Extraction: Total RNA is extracted from lung tissue or cultured fibroblasts using a commercial kit.

-

cDNA Synthesis: 1 µg of total RNA is reverse transcribed into cDNA.

-

qPCR: The qPCR reaction is performed using a SYBR Green master mix with specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

-

Primer Sequences:

-

Human COL1A1:

-

Forward: 5'-GTCACCCACCGACCAAGAAAC-3'

-

Reverse: 5'-AAGAGGAAGGCCAAGTCGAG-3'

-

-

Human FN1:

-

Forward: 5'-CAGTGGGAGACCTCGGCT-3'

-

Reverse: 5'-GTTGTAGGTGAACGGGAGGA-3'

-

-

Human GAPDH:

-

Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

-

Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

-

Immunohistochemistry (IHC)

-

Purpose: To visualize the localization and quantify the expression of proteins like α-SMA in lung tissue sections.

-

Protocol:

-

Tissue Preparation: Lungs are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned at 5 µm.

-

Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by boiling the sections in citrate buffer (pH 6.0) for 10-20 minutes.

-

Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a protein block solution.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against α-SMA (e.g., clone 1A4) at a 1:200 dilution overnight at 4°C.

-

Secondary Antibody Incubation: A biotinylated secondary antibody is applied for 30 minutes at room temperature.

-

Detection: An avidin-biotin-peroxidase complex is applied, followed by a DAB chromogen substrate to visualize the staining.

-

Counterstaining: Sections are counterstained with hematoxylin.

-

Imaging and Analysis: Slides are imaged, and the stained area can be quantified using image analysis software.

-

Clinical Development of this compound for IPF

Based on the promising preclinical data, this compound is currently being evaluated in a Phase II clinical trial for the treatment of IPF.

-

Trial Identifier: NCT05571059

-

Title: A Study of the Efficacy and Safety of Oral this compound in Patients With Idiopathic Pulmonary Fibrosis (The FIGHTING FIBROSIS Trial)

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

-

Primary Objective: To evaluate the effect of this compound on the rate of decline in forced vital capacity (FVC) in patients with IPF.

-

Patient Population: Patients with a confirmed diagnosis of IPF.

-

Intervention: Oral this compound or placebo administered daily for 12 months.

The results of this trial will be crucial in determining the future of this compound as a therapeutic agent for IPF.

Conclusion and Future Directions

This compound represents a novel therapeutic approach for pulmonary fibrosis by targeting the TBXA2R and its downstream profibrotic signaling pathways. The robust preclinical data provide a strong rationale for its clinical development. The ongoing Phase II clinical trial will provide critical insights into its safety and efficacy in patients with IPF. Further research is warranted to fully elucidate the intricate molecular mechanisms of this compound and to explore its potential in other fibrotic diseases. This technical guide serves as a valuable resource for researchers and drug development professionals working to advance new therapies for this devastating disease.

References

The Chemistry and Synthesis of Ifetroban Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ifetroban sodium, a potent and selective thromboxane A2/prostaglandin H2 (TP) receptor antagonist, has garnered significant interest for its therapeutic potential in a range of cardiovascular and fibrotic diseases. This technical guide provides a comprehensive overview of the chemistry, synthesis, and mechanism of action of this compound sodium. Detailed experimental protocols, quantitative data from key preclinical and clinical studies, and visualizations of its signaling pathway are presented to support researchers and professionals in the field of drug development.

Chemical Profile of this compound Sodium

This compound sodium is the sodium salt of this compound. Its chemical properties are fundamental to its pharmacological activity and formulation development.

| Property | Value |

| Chemical Name | Benzenepropanoic acid, 2-((3-(4-((pentylamino)carbonyl)-2-oxazolyl)-7-oxabicyclo(2.2.1)hept-2-yl)methyl)-, monosodium salt, (1S-(exo,exo))- |

| Synonyms | BMS-180291, this compound sodium[1] |

| CAS Number | 156715-37-6 (sodium salt), 143443-90-7 (free acid)[1] |

| Molecular Formula | C25H31N2NaO5[1] |

| Molecular Weight | 462.52 g/mol [1] |

| IUPAC Name | 3-[2-[[(1S,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid[2] |

Synthesis of this compound Sodium

The synthesis of this compound sodium is a multi-step process that has been described in the scientific literature. The following is a generalized experimental protocol based on published methods.

Experimental Protocol: Synthesis of this compound Sodium

This protocol describes a potential synthetic route to this compound, which can then be converted to its sodium salt.

Step 1: Introduction of the Interphenylene Side Chain

-

Deprotonate optically active 7-oxabicyclo[2.2.1]heptane lactol (Intermediate I) using ethylmagnesium bromide.

-

Treat the resulting compound with an excess of an appropriate aryl Grignard reagent (Intermediate II) to yield a crystalline diol (Intermediate III).

-

Remove the extraneous benzylic hydroxyl group in Intermediate III via reduction with hydrogen in the presence of Pearlman's catalyst to produce the alcohol (Intermediate IV).

Step 2: Transformation of the α-Side Chain

-

Protect the ω-side chain alcohol of Intermediate IV as an acetate by reacting with acetic anhydride in pyridine.

-

Oxidize the protected intermediate under Jones conditions.

-

Treat the resulting crude acetate-acid with methanolic hydrogen chloride to afford the crystalline alcohol-ester (Intermediate V).

Step 3: Formation of the Acid-Ester

-

Oxidize Intermediate V under Jones conditions to furnish the acid-ester (Intermediate VI).

Step 4: Introduction of the Oxazole Side Chain

-

Couple the acid (Intermediate VI) with a serine-derived amino alcohol (Intermediate VII) using a water-soluble carbodiimide such as EDAC to form the amide (Intermediate VIII).

Step 5: Oxazole Formation

-

Convert the acyclic side chain intermediate (Intermediate VIII) to the oxazoline (Intermediate IX) through mesylation followed by treatment with triethylamine.

-

Dehydrogenate Intermediate IX using a mixture of copper (II) bromide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a chloroform/ethyl acetate solvent to yield the oxazole (Intermediate X).

Step 6: Final Product Formation

-

Saponify Intermediate X and then acidify to afford this compound as a white solid.

-

Purify the this compound by recrystallization from acetonitrile.

-

Prepare the water-soluble sodium salt by treating the purified this compound with sodium methoxide in methanol and precipitating with acetone.

Mechanism of Action and Signaling Pathway

This compound is an orally bioavailable antagonist of the thromboxane A2 (TxA2) and prostaglandin H2 (PGH2) receptors, collectively known as TP receptors. By binding to these receptors, this compound prevents the downstream signaling initiated by the natural ligands TxA2 and PGH2. This blockade disrupts processes such as platelet activation and aggregation, as well as vasoconstriction.

The TP receptor is a G-protein-coupled receptor (GPCR). Upon activation by agonists like TxA2, it primarily couples to Gq and G13 proteins.

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

G13 Pathway: Coupling with G13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase Rho. This pathway is involved in regulating cellular shape and motility.

This compound, by acting as an antagonist, prevents these signaling cascades from being initiated.

Quantitative Data from Preclinical and Clinical Studies

This compound has been evaluated in various preclinical models and clinical trials, particularly for its effects on cardiomyopathy associated with Duchenne muscular dystrophy (DMD).

Table 1: Preclinical Efficacy of this compound in Mouse Models of Muscular Dystrophy

| Mouse Model | Endpoint | Untreated Control | This compound-Treated |

| mdx/utrn double knockout | Survival Rate | 60% | 100% |

| mdx/mTR double knockout | Survival Rate | 43% | 100% |

| delta-sarcoglycan knockout | Survival Rate | 90% | 100% |

| mdx/utrn & mdx/mTR | Cardiac Output | - | Enhanced |

| delta-sarcoglycan knockout | Ejection Fraction | - | Normalized |

| delta-sarcoglycan knockout | Fractional Shortening | - | Normalized |

Table 2: Clinical Efficacy of this compound in the FIGHT DMD Phase 2 Trial

| Treatment Group (12 months) | N | Mean Change in Left Ventricular Ejection Fraction (LVEF) from Baseline |

| Placebo | 11 | -1.5% (±3.3) |

| Low-Dose this compound (100 mg) | 12 | - |

| High-Dose this compound (300 mg) | 18 | +1.8% (±5.4) |

| Matched Natural History Cohort | 24 | -3.6% (±4.1) |

Key Experimental Methodologies

Measurement of Left Ventricular Ejection Fraction (LVEF)

In the FIGHT DMD clinical trial, LVEF was a primary efficacy measure. The standard and recommended method for this measurement is the Modified Simpson's method (also known as the biplane method of disks) using two-dimensional echocardiography.

Protocol Overview:

-

Obtain apical 4-chamber and 2-chamber views of the left ventricle using a standard echocardiography machine.

-

Trace the endocardial border of the left ventricular cavity in both views at two points in the cardiac cycle: end-diastole and end-systole.

-

The software then divides the left ventricular cavity into a series of disks (typically 20) and calculates the volume of each disk based on the traced contours.

-

The total end-diastolic volume (EDV) and end-systolic volume (ESV) are determined by summing the volumes of the individual disks.

-

LVEF is then calculated using the formula: LVEF (%) = [(EDV - ESV) / EDV] x 100.

Preclinical Evaluation in Mouse Models of Muscular Dystrophy

The preclinical efficacy of this compound was assessed in several mouse models of muscular dystrophy.

Animal Models:

-

mdx/utrn double knockout: A severe model of DMD.

-

mdx/mTR double knockout: Another severe model of DMD.

-

delta-sarcoglycan knockout: A model for limb-girdle muscular dystrophy with associated cardiomyopathy.

Dosing:

-

This compound was administered via the drinking water from the time of weaning until the study endpoints (10 weeks or 6 months, depending on the model).

Efficacy Endpoints:

-

Survival: Monitored throughout the study period.

-

Cardiac Function: Assessed using methods such as echocardiography to measure cardiac output, ejection fraction, and fractional shortening.

Conclusion

This compound sodium is a well-characterized small molecule with a clear mechanism of action as a TP receptor antagonist. Its synthesis is achievable through established organic chemistry routes. Preclinical and clinical data, particularly in the context of Duchenne muscular dystrophy-associated cardiomyopathy, demonstrate its potential to mitigate disease progression. This technical guide provides a foundational resource for scientists and researchers involved in the ongoing investigation and development of this compound and related compounds.

References

Ifetroban: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifetroban is an orally bioavailable, potent, and selective antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor.[1] It has been investigated for its therapeutic potential in a variety of conditions, including cardiovascular diseases, fibrotic disorders, and cancer.[2][3] This technical guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key data from preclinical and clinical studies to support further research and development efforts.

This compound, also known as BMS-180291, competitively inhibits the binding of thromboxane A2 (TXA2) and its precursor, prostaglandin H2 (PGH2), to the TP receptor. This action prevents downstream signaling pathways that lead to platelet activation and aggregation, vasoconstriction, and smooth muscle cell proliferation. By blocking these effects, this compound exhibits antithrombotic, antihypertensive, and potential anti-metastatic properties.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical species and in humans. The drug is rapidly absorbed after oral administration and is extensively metabolized.

Absorption and Distribution

Following oral administration, this compound reaches peak plasma concentrations (Tmax) between 5 and 20 minutes across different species. The drug is extensively distributed into tissues, as indicated by its steady-state volume of distribution.

Metabolism and Excretion

This compound undergoes extensive metabolism. In humans, the primary metabolite is an acylglucuronide, which accounts for approximately 60% of the radioactivity in plasma. In contrast, in rats and dogs, the parent drug constitutes about 40-50% of the plasma radioactivity. The primary route of excretion is through the feces, with urinary excretion being a minor pathway in most species. In rats, extensive biliary excretion of a hydroxylated metabolite has been observed.

Pharmacokinetic Parameters

A summary of key pharmacokinetic parameters for this compound across different species is presented in the table below.

| Parameter | Rat | Dog | Monkey | Human |

| Dose | 3 mg/kg | 1 mg/kg | 1 mg/kg | 50 mg |

| Tmax (min) | 5-20 | 5-20 | 5-20 | 5-20 |

| Terminal Half-life (h) | ~8 | ~20 | ~27 | ~22 |

| Absolute Bioavailability (%) | 25 | 35 | 23 | 48 |

| Urinary Excretion (% of dose) | 3 | 3 | 14 | 27 |

| Fecal Excretion (% of dose) | Remainder | Remainder | Remainder | Remainder |

| Data compiled from a study by Dockens et al. |

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its antagonism of the TP receptor. These effects have been demonstrated in a variety of in vitro and in vivo models.

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of the thromboxane A2/prostaglandin H2 (TP) receptor. This prevents the binding of the endogenous ligands, thromboxane A2 (TXA2) and prostaglandin H2 (PGH2), which are potent mediators of platelet aggregation and vasoconstriction.

In Vitro and Preclinical Studies

In vitro studies have demonstrated that this compound can inhibit platelet aggregation induced by TP receptor agonists. Preclinical animal models have shown its efficacy in various disease states, including hypertension, thrombosis, myocardial ischemia, and stroke. For instance, in a ferret model of myocardial ischemia and reperfusion, this compound was shown to reduce infarct size. Furthermore, in mouse models of triple-negative breast cancer, this compound significantly reduced lung and liver metastasis by blocking platelet-tumor cell interactions.

Clinical Studies

This compound has been evaluated in several Phase II clinical trials for various indications.

A multicenter, randomized, placebo-controlled Phase II trial was designed to evaluate the safety and efficacy of oral this compound in patients with IPF. The primary objective was to assess the change in lung function over a 12-month treatment period.

A Phase II randomized, double-blind, placebo-controlled study was conducted to assess the safety, pharmacokinetics, and efficacy of two doses of oral this compound in subjects with DMD. The trial evaluated the effect of this compound on cardiac function over a 12-month period. Results from this trial showed that high-dose this compound treatment led to a significant improvement in left ventricular ejection fraction (LVEF) compared to a control group.

Experimental Protocols

Disposition Study in Rats, Dogs, Monkeys, and Humans

-

Objective : To characterize the pharmacokinetics, absolute bioavailability, and disposition of this compound.

-

Methodology :

-

Subjects : Sprague-Dawley rats, beagle dogs, cynomolgus monkeys, and healthy human volunteers.

-

Drug Administration : A single intravenous or oral dose of radiolabeled ([14C] or [3H]) this compound was administered.

-

Sample Collection : Plasma, urine, and feces were collected at various time points.

-

Analysis : Radioactivity in the collected samples was measured to determine the concentration of this compound and its metabolites.

-

Phase II Clinical Trial in Idiopathic Pulmonary Fibrosis (IPF)

-

Objective : To determine the safety and efficacy of oral this compound compared to placebo in subjects with IPF.

-

Methodology :

-

Study Design : A multicenter, prospective, randomized, placebo-controlled, double-blind, Phase II study.

-

Participants : Patients diagnosed with IPF.

-

Intervention : Oral this compound or placebo administered once daily for 12 months.

-

Primary Outcome : Change in lung function.

-

Assessments : Safety and efficacy were assessed throughout the study.

-

Conclusion

This compound is a potent and selective TP receptor antagonist with a well-characterized pharmacokinetic and pharmacodynamic profile. Its ability to inhibit platelet aggregation and vasoconstriction has led to its investigation in a range of cardiovascular and fibrotic diseases. Clinical trial data, particularly in Duchenne muscular dystrophy, have shown promising results regarding its cardioprotective effects. Further research is warranted to fully elucidate the therapeutic potential of this compound in various clinical settings. This comprehensive guide provides a foundation for researchers and drug development professionals to build upon in their future investigations of this promising compound.

References

- 1. This compound sodium: an effective TxA2/PGH2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UCSF Fibrosis Trial → Oral this compound in Patients With Idiopathic Pulmonary Fibrosis (IPF) [clinicaltrials.ucsf.edu]

- 3. Targeting platelet-tumor cell interactions via thromboxane A2-prostanoid receptor blockade to reduce metastasis in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ifetroban's Impact on Vascular Smooth Muscle Contraction

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Ifetroban is a potent and selective antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor, a critical mediator in vascular physiology and pathophysiology.[1][2] Thromboxane A2 (TXA2) is a powerful vasoconstrictor and promoter of platelet aggregation, implicated in a range of cardiovascular diseases, including hypertension, thrombosis, and myocardial ischemia.[1][3] This technical guide elucidates the molecular mechanisms by which this compound counteracts vascular smooth muscle contraction. It details the intricate signaling pathways initiated by TP receptor activation and demonstrates how this compound's targeted inhibition of this receptor leads to vasorelaxation. This document synthesizes key quantitative data from preclinical studies, outlines common experimental protocols for assessing vascular reactivity, and provides detailed signaling and workflow diagrams to create a comprehensive resource for researchers in pharmacology and cardiovascular medicine.

Introduction: The Thromboxane A2 Axis in Vascular Tone